4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine is a complex heterocyclic compound that features a thienopyrimidine core substituted with bromomethyl and chlorothieno groups, along with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form the thienopyrimidine core.
Chlorination: The next step involves the chlorination of the thienopyrimidine core to introduce the chlorine atom at the 2-position.
Nucleophilic Substitution: Finally, the bromomethyl group is introduced via a nucleophilic substitution reaction, followed by the attachment of the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or oxidizing agents used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to inhibit tumor necrosis factor alpha and nitric oxide.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets:
Inhibition of Enzymes: The compound inhibits enzymes such as tumor necrosis factor alpha and nitric oxide synthase, which are involved in inflammatory responses.
Pathway Modulation: By inhibiting these enzymes, the compound can modulate inflammatory pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: This compound shares the bromomethyl group and can undergo similar substitution reactions.
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores exhibit comparable biological activities and synthetic applications.
Uniqueness
4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the bromomethyl, chlorothieno, and morpholine groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3OS/c12-6-7-5-8-9(18-7)10(15-11(13)14-8)16-1-3-17-4-2-16/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJOTNSVPHXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673034 | |
Record name | 6-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885698-98-6 | |
Record name | 6-(Bromomethyl)-2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885698-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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